molecular formula C9H5F3N2O2 B2695235 2-(Difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 2248304-34-7

2-(Difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B2695235
CAS No.: 2248304-34-7
M. Wt: 230.146
InChI Key: GNFZMQYYSYYNNE-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that features both fluorine and difluoromethyl groups. These functional groups are known to significantly influence the physicochemical and biological properties of molecules, making this compound of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine-6-carboxylic acid typically involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . One common method involves the N-difluoromethylation of pyridines, which is a two-step process where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation .

Industrial Production Methods

Industrial production methods for this compound are still under development, with a focus on scalability and safety. The use of bench-stable crystalline solid reagents like XtalFluor-M® has been a significant advancement, allowing for safer and more efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include difluoromethylation reagents, metal catalysts, and radical initiators. Reaction conditions often involve high temperatures and pressures to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, difluoromethylation can lead to the formation of CF2H-containing compounds, which are valuable in pharmaceutical applications .

Scientific Research Applications

2-(Difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine-6-carboxylic acid involves its ability to act as a hydrogen bond donor due to the highly polarized C-H bond of the CF2H group. This unique characteristic allows it to interact with various molecular targets and pathways, making it a versatile compound in drug design and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(Difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine-6-carboxylic acid apart from similar compounds is its combination of both fluorine and difluoromethyl groups, which provide unique physicochemical properties. This makes it particularly valuable in the development of bioactive compounds and industrial applications .

Properties

IUPAC Name

2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-7(11)6-8(12)14-3-4(9(15)16)1-2-5(14)13-6/h1-3,7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFZMQYYSYYNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1C(=O)O)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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